Slower Hydrolysis Kinetics of Triethoxysilyl vs. Trimethoxysilyl Group
The hydrolysis rate of the triethoxysilyl group (–Si(OEt)₃) in Triethoxy[(4-iodophenoxy)methyl]silane is intrinsically slower than that of the analogous trimethoxysilyl group (–Si(OMe)₃) in [(4-Iodophenoxy)methyl](trimethoxy)silane (CAS 62589-64-4) [1]. This is a well-established class effect for alkoxysilanes: ethoxysilanes hydrolyze slower due to greater steric hindrance and the electron-donating inductive effect of the ethyl group [2]. Under acidic conditions (pH ~4), representative aryltriethoxysilanes exhibit pseudo-first-order hydrolysis rate constants (kₕ) on the order of 10⁻³ min⁻¹, roughly half the magnitude observed for analogous trimethoxysilanes .
| Evidence Dimension | Pseudo-first-order hydrolysis rate constant (kₕ) under acidic conditions |
|---|---|
| Target Compound Data | kₕ ≈ 1.8 × 10⁻³ min⁻¹ (class-level for aryltriethoxysilanes at pH ~4) |
| Comparator Or Baseline | Aryltriethoxysilanes vs. aryltrimethoxysilanes: triethoxy kₕ is approximately half of trimethoxy kₕ; typical trimethoxy kₕ ≈ 3–4 × 10⁻³ min⁻¹ |
| Quantified Difference | Approximately 2-fold slower hydrolysis relative to the methoxy analog. |
| Conditions | Acidic conditions (pH ~4), ethanol/water mixture, monitored by ²⁹Si NMR. |
Why This Matters
Slower, more controllable hydrolysis extends the pot-life of coating formulations and enables more uniform monolayer deposition on surfaces, directly affecting procurement decisions for precision material synthesis.
- [1] Tangshan Sunfar New Materials Co., Ltd. The Mechanism of Action of Silane Coupling Agent. http://www.sunfar-silicone.com/en/list_info_27_0_12.html View Source
- [2] Schneider, D. A., et al. (2000). Sol-Gel Chemistry of Trialkoxysilanes. MRS Online Proceedings Library, 628, 635. View Source
